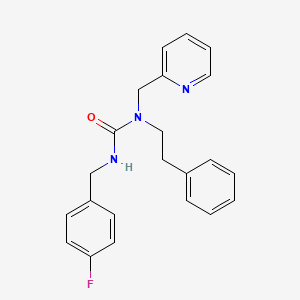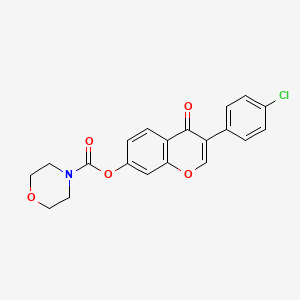![molecular formula C23H23F3N2O6 B2602075 9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2460756-18-5](/img/structure/B2602075.png)
9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The 9H-fluoren-9-ylmethyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of naphthalene and a central methylene bridge .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate to form the carbamate group. The fluorene moiety could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the fluorene and carbamate groups. The fluorene group is a tricyclic structure with a methylene bridge across the central ring, while the carbamate group consists of an amine group bonded to a carbonyl group, which is in turn bonded to an alcohol group .Chemical Reactions Analysis
Carbamates are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are polar due to the presence of the carbonyl and alcohol groups, and fluorenes are relatively nonpolar due to the aromatic rings .Aplicaciones Científicas De Investigación
Protecting Groups in Peptide Synthesis
The 9H-fluorenylmethoxycarbonyl (Fmoc) group is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group provides stability against acid-sensitive functionalities while being removable under basic conditions, thus facilitating the step-wise construction of peptide chains. For example, the Fmoc group has been utilized in the solid-phase synthesis of model peptides, demonstrating its utility in protecting the amino group during peptide elongation processes (Han & Bárány, 1997).
Crystallographic Studies
Research has also been conducted on the crystal structure of compounds related to Fmoc-protected amino acids. These studies provide insights into the molecular conformations and interactions of protected amino acids, which are crucial for understanding the mechanisms of peptide synthesis and designing more efficient synthesis protocols (Yamada, Hashizume, & Shimizu, 2008).
Synthesis Methodologies
Innovative synthesis methods have been developed using Fmoc and related compounds. These methodologies include the use of Fmoc groups for protecting hydroxy-groups, demonstrating the versatility of Fmoc chemistry beyond amino protection. The Fmoc group can be removed under mild conditions, preserving other sensitive functionalities within the molecule (Gioeli & Chattopadhyaya, 1982).
Advanced Organic Synthesis
Research on the use of Fmoc chemistry has extended to the synthesis of complex organic molecules, such as oligomers derived from neuraminic acid analogues. These studies highlight the utility of Fmoc-protected intermediates in constructing complex molecules, which could have implications for the development of new drugs and biomaterials (Gregar & Gervay-Hague, 2004).
Novel Applications
Further research has explored novel applications of Fmoc chemistry, such as in the synthesis of peptide amides using modified benzhydrylamine handles. This demonstrates the ongoing innovation in peptide synthesis methodologies, enabling the creation of peptides with specific terminal functionalities under mild conditions (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIZRYWMUFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
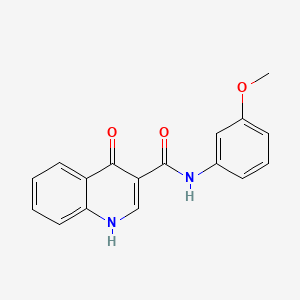
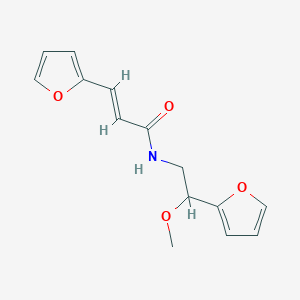
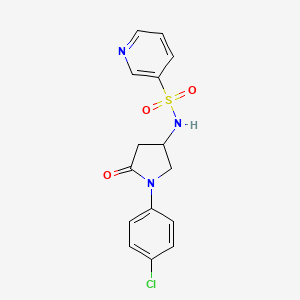
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)
![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)
![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)
carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)


